![molecular formula C14H18F3NO3 B1498353 (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester CAS No. 921609-32-7](/img/structure/B1498353.png)
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Overview
Description
“(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” is a chemical compound that contains a tert-butyl group . The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations and has implications in biosynthetic and biodegradation pathways . This compound is an ester, which is a derivative of carboxylic acid and alcohol .
Synthesis Analysis
The synthesis of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” could involve the use of the Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters . Another method could be the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” would include a tert-butyl group, a phenylalanine moiety, and a trifluoromethoxyl group. The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .Chemical Reactions Analysis
The chemical reactions involving “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” could include its formation through esterification and its hydrolysis . The base-catalyzed ester hydrolysis, also known as saponification, is used in the production of soaps from fats .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” would depend on its molecular structure. The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .Mechanism of Action
The mechanism of action of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” in a chemical reaction would depend on the specific reaction. For instance, in the Steglich Esterification, DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .
Safety and Hazards
Future Directions
The future directions for “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” could involve its use in various applications. For instance, methacrylic esters have diverse characteristics and are suitable for many different applications . They have been selected as the raw material for acrylic paint due to their excellent weather and chemical resistance .
properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCPDZVTYYOAN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660529 | |
Record name | tert-Butyl O-(trifluoromethyl)-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester | |
CAS RN |
921609-32-7 | |
Record name | tert-Butyl O-(trifluoromethyl)-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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